tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a nitrogen-containing heterocyclic compound.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
By inhibiting c-Met kinase, the compound could disrupt these pathways, potentially leading to reduced tumor growth .
Result of Action
The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively, indicating its potent inhibitory effect .
Preparation Methods
The synthesis of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with tert-butyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate include other triazolo[4,3-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications . For example, derivatives with different substituents at the 4-position have been shown to exhibit varying degrees of antibacterial and anticancer activities .
Biological Activity
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-79-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.26 g/mol
- Purity : >95%
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Neuroprotective Effects : Investigations into its neuroprotective potential have shown promise in models of neurodegenerative diseases.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Kinase Inhibition | Moderate inhibition of CDK4/6 | |
Antimicrobial | Effective against E. coli | |
Neuroprotection | Reduced neuronal apoptosis in vitro |
Case Study 1: Kinase Inhibition
A study assessed the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against CDK4/6, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
In vitro testing revealed that this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 3: Neuroprotective Effects
Research conducted on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways.
Discussion
The biological activities of this compound suggest a versatile pharmacological profile with implications for drug development in oncology and infectious diseases. Its ability to inhibit key kinases positions it as a candidate for further investigation in cancer therapeutics.
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 |
Source
|
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-79-1 |
Source
|
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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